molecular formula C19H23ClN4O3S2 B363497 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879945-09-2

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B363497
CAS No.: 879945-09-2
M. Wt: 455g/mol
InChI Key: PBQNXFZRAKFOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent and selective small molecule inhibitor of the mitochondrial tetrahydrofolate cycle enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [a href="https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(23)00394-0"]. MTHFD2 is a folate-dependent metabolic enzyme that is highly upregulated in cancer cells to support rapid proliferation but is largely absent in most normal adult tissues, making it an attractive therapeutic target [a href="https://www.nature.com/articles/s41586-018-0686-x"]. This compound exerts its effects by directly binding to the MTHFD2 active site, thereby disrupting the mitochondrial one-carbon metabolism pathway that is critical for purine nucleotide synthesis and cellular redox defense [a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01323"]. Its primary research application is in the investigation of cancer metabolism, where it is used to study the dependence of various cancer cell lines and tumors on mitochondrial folate metabolism for growth and survival. Researchers utilize this inhibitor to explore synthetic lethal interactions, to understand mechanisms of chemoresistance, and to validate MTHFD2 as a target for anticancer drug discovery, particularly in hard-to-treat malignancies [a href="https://aacrjournals.org/cancerres/article/80/16_Supplement/LB-193/64006"].

Properties

IUPAC Name

5-chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c1-27-9-5-8-21-16(25)14-11-6-3-4-7-13(11)29-18(14)24-17(26)15-12(20)10-22-19(23-15)28-2/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNXFZRAKFOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with biological targets that may lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23ClN4O3S2
  • Molecular Weight : 455.0 g/mol
  • CAS Number : 879945-09-2

Research indicates that this compound may interact with multiple biological pathways:

  • Cytokine Production : It has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8/CXCL8, and IL18 in endothelial cells and atrial tissues. This suggests a role in inflammatory responses and possibly in conditions where inflammation is a key factor .
  • Adhesion Molecule Expression : The compound induces the expression of adhesion molecules like ICAM1, VCAM1, and SELE in endothelial cells. This could implicate it in processes such as leukocyte adhesion and migration during inflammation .
  • ERK1/2 Activation : Increased expression of phosphorylated ERK1/2 has been observed in dermal microvascular endothelial cells upon treatment with this compound. This pathway is crucial for cell proliferation and survival .
  • NF-kappa-B Activation : The activation of the transcription factor NF-kappa-B suggests involvement in regulating genes associated with inflammation and immune responses .

Anticancer Activity

Studies have highlighted the potential anticancer properties of related compounds within the same chemical class. For instance, compounds that modulate the WNT/β-catenin signaling pathway have shown promise in inhibiting tumor growth and overcoming chemoresistance . This pathway is critically involved in various cancers, making it a target for therapeutic intervention.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies demonstrated that certain derivatives exhibited significant inhibition of cancer cell lines by disrupting critical signaling pathways involved in cellular proliferation and survival .
  • Inflammatory Diseases : The pro-inflammatory activity suggests potential applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis or atherosclerosis. Further research is warranted to explore these therapeutic avenues.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReferences
Cytokine ProductionInduces pro-inflammatory cytokines
Adhesion Molecule ExpressionIncreases ICAM1, VCAM1, SELE
ERK1/2 ActivationEnhances phosphorylated ERK1/2 levels
NF-kappa-B ActivationActivates transcription factor NF-kappa-B
Anticancer ActivityModulates WNT/β-catenin pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, emphasizing structural variations and their implications for physicochemical and pharmacological properties.

Compound A : 5-chloro-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (D054-0488)

  • Key Differences :
    • Substituent at pyrimidine C2 : Propylsulfanyl (Compound A) vs. methylsulfanyl (target).
    • Carbamoyl side chain : Furan-2-ylmethyl (Compound A) vs. 3-methoxypropyl (target).
  • Implications: The propylsulfanyl group in Compound A increases lipophilicity (clogP ~3.8 vs.

Compound B : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Key Differences :
    • Core structure : Pyrimidine with bromo and morpholinyl groups (Compound B) vs. chloro and methylsulfanyl (target).
    • Linker : Sulfonamide (Compound B) vs. carboxamide (target).
  • Implications: The sulfonamide group in Compound B enhances acidity (pKa ~6.5), favoring ionic interactions with basic residues in target proteins.

Compound C : N-cyclohexyl-2-(phenylsulfanyl)acetamide

  • Key Differences :
    • Complexity : Simplified acetamide backbone (Compound C) vs. polycyclic pyrimidine-tetrahydrobenzothiophene (target).
    • Functional groups : Phenylsulfanyl (Compound C) vs. methylsulfanyl (target).
  • Implications :
    • Compound C’s lower molecular weight (MW ~293 g/mol vs. ~507 g/mol for the target) suggests reduced target selectivity but better pharmacokinetic profiles (e.g., oral bioavailability).
    • The phenylsulfanyl group offers higher lipophilicity (clogP ~2.9) but lacks the electronic effects of the pyrimidine ring in the target .

Research Findings and Implications

  • Target vs. Compound A : The target’s methylsulfanyl group and 3-methoxypropyl carbamoyl likely improve metabolic stability and solubility compared to Compound A’s propylsulfanyl and furan-based side chain. However, Compound A’s higher lipophilicity may enhance blood-brain barrier penetration .
  • Target vs. Compound B : The carboxamide linker in the target favors hydrogen bonding over the sulfonamide in Compound B, which could translate to stronger target engagement but reduced solubility. Compound B’s bromo and morpholinyl groups may confer broader kinase inhibition .
  • Target vs. Compound C : The target’s complex scaffold offers higher specificity for enzymes or receptors, whereas Compound C’s simplicity may make it a lead for prodrug development .

Preparation Methods

Cyclization of Aromatic Precursors

The tetrahydrobenzothiophene scaffold is synthesized via cyclization of a benzene derivative carrying a sulfur-containing side chain and a formyl group. As described in patent US6555697B1, this involves:

  • Starting with 2-hydroxy-5-nitrobenzyltriphenylphosphonium bromide .

  • Reacting with 3-methoxypropylpentanoyl chloride under basic conditions (pyridine) to form a ketone intermediate.

  • Cyclization using acetic anhydride and triethylamine to yield the tetrahydrobenzothiophene core.

Key Reaction Conditions :

StepReagents/ConditionsYield
CyclizationAc₂O, NEt₃, 80°C, 12h65%

Introduction of the Carbamoyl Group

The 3-position carbamoyl group is installed via amidation:

  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in THF.

  • Coupling with 3-methoxypropylamine at 60°C for 6h yields the carboxamide derivative.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, NH), 3.40 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, tetrahydro ring).

Functionalization of the Pyrimidine Ring

Synthesis of 5-Chloro-2-(Methylsulfanyl)Pyrimidine-4-Carboxylic Acid

The pyrimidine moiety is prepared through sequential substitutions:

  • 2,4-Dichloropyrimidine-5-carboxylic acid is treated with sodium thiomethoxide (NaSMe) in DMF to replace the 2-chloro group with methylsulfanyl.

  • The 5-chloro substituent remains intact due to steric and electronic effects.

Optimized Conditions :

ReactionReagentsTemperatureYield
ThiolationNaSMe, DMF100°C, 4h78%

Alternative Palladium-Mediated Approaches

Final Amide Coupling

Activation and Coupling Strategies

The two intermediates are joined via amide bond formation:

  • The pyrimidine carboxylic acid is activated using HATU and DIPEA in DCM.

  • Reaction with 3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine proceeds at room temperature for 12h.

Comparative Yields Using Different Coupling Agents :

Coupling AgentSolventYield
HATUDCM72%
CDITHF68%
DCCCH₃CN60%

Purification and Characterization

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol.

  • High-Resolution Mass Spectrometry (HRMS) : m/z 523.0941 [M+H]⁺ (calc. 523.0938).

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeOH).

Challenges and Optimization

Steric Hindrance in Amide Formation

The bulky tetrahydrobenzothiophene moiety necessitates prolonged reaction times (12–24h) for complete conversion. Microwave-assisted synthesis reduces this to 2h with comparable yields.

Byproduct Formation During Cyclization

Early cyclization attempts yielded over-oxidized sulfone derivatives , mitigated by replacing H₂O₂ with milder oxidants like NaIO₄ .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions with carbamoyl and thioether functional groups using bases like triethylamine or diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate amide bond formation .
  • Protective group strategies (e.g., alkoxycarbonyl groups) to prevent undesired side reactions during intermediate steps .
  • Optimization via Design of Experiments (DOE) : Statistical methods such as factorial design can identify critical parameters (e.g., solvent polarity, temperature, molar ratios) to maximize yield. For example, varying solvent systems (DMF, THF) and reaction times in a DOE matrix can streamline optimization .

Q. How should researchers ensure the purity and structural integrity of this compound during synthesis?

  • Analytical Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .
  • Spectroscopic Validation : Confirm structural integrity via 1^1H/13^{13}C NMR for functional group analysis and IR spectroscopy to verify carbonyl and amine stretches .
  • Recrystallization : Purify final products using solvents like ethanol or acetonitrile to achieve >95% purity, as indicated by melting point consistency and elemental analysis .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and optimal reaction conditions for synthesizing this compound?

  • Quantum Chemical Calculations : Tools like density functional theory (DFT) model transition states and activation energies for key steps (e.g., cyclization or sulfur-based nucleophilic substitutions). This approach reduces trial-and-error experimentation .
  • AI-Driven Reaction Optimization : Machine learning algorithms trained on reaction databases can predict solvent/base combinations or suggest temperature ranges. For instance, integrating COMSOL Multiphysics with AI enables real-time simulation of reaction kinetics .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Orthogonal Assays : Validate target engagement using diverse methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) to rule out assay-specific artifacts .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .
  • Meta-Analysis : Apply statistical frameworks to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or dosing regimens .

Q. What in silico methods are suitable for studying the structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains), focusing on hydrophobic interactions with the benzothiophene core and hydrogen bonding via the carboxamide group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water model) to assess stability over 100-ns trajectories, identifying key residues for mutagenesis studies .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs (e.g., methylsulfanyl vs. methoxy substituents) to guide lead optimization .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions to identify outliers. For example, if a synthetic yield deviates from DFT-predicted pathways, re-examine steric effects or solvent polarity .
  • Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) in detail, as oxygen sensitivity of thioether groups may explain variability in yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.